

chemical structure and properties of MS48107

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Compound of Interest

Compound Name: MS48107

Cat. No.: B15608590

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An In-depth Technical Guide to **MS48107**: A Potent GPR68 Positive Allosteric Modulator

Introduction

MS48107 is a novel small molecule that functions as a potent and selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that is activated by extracellular acidification and is implicated in a variety of physiological and pathophysiological processes.[4][5] Expressed abundantly in the brain, GPR68 is believed to play significant roles in learning and memory.[5][6]

The study of GPR68 has been historically challenged by a lack of selective chemical tools.[5][6] **MS48107** emerged from a comprehensive structure-activity relationship (SAR) study based on the scaffold of the first-generation GPR68 PAM, ogerin.[2][5][6] Exhibiting a 33-fold increase in allosteric activity compared to its predecessor, **MS48107** offers a powerful tool for in vitro and in vivo investigation of GPR68 function.[5][6][7][8][9] Notably, it is bioavailable and readily crosses the blood-brain barrier in mice, making it suitable for neurological studies.[1][2][6][7] This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of **MS48107**.

Chemical Structure and Physicochemical Properties

MS48107 is a complex organic molecule with a defined chemical structure and distinct physicochemical properties.

Table 1: Chemical and Physicochemical Properties of **MS48107**

Property	Value	Reference
IUPAC Name	(5-fluoro-2-hydroxyphenyl)(4-amino-6-(((4-phenoxyphenyl)methyl)amino)-1,3,5-triazin-2-yl)methanol	N/A
CAS Number	2375070-79-2	[1]
Molecular Formula	C ₂₃ H ₂₀ FN ₅ O ₂	[1]
Molecular Weight	417.44 g/mol	[1]
Appearance	White to off-white solid	[1]
SMILES	<chem>OCC1=CC=CC(F)=C1C2=NC(N)=NC(NCC3=CC=C(OC4=CC=CC=C4)C=C3)=N2</chem>	[1]
Solubility	DMSO: 100 mg/mL (239.56 mM)	[1]
Storage (Solid)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

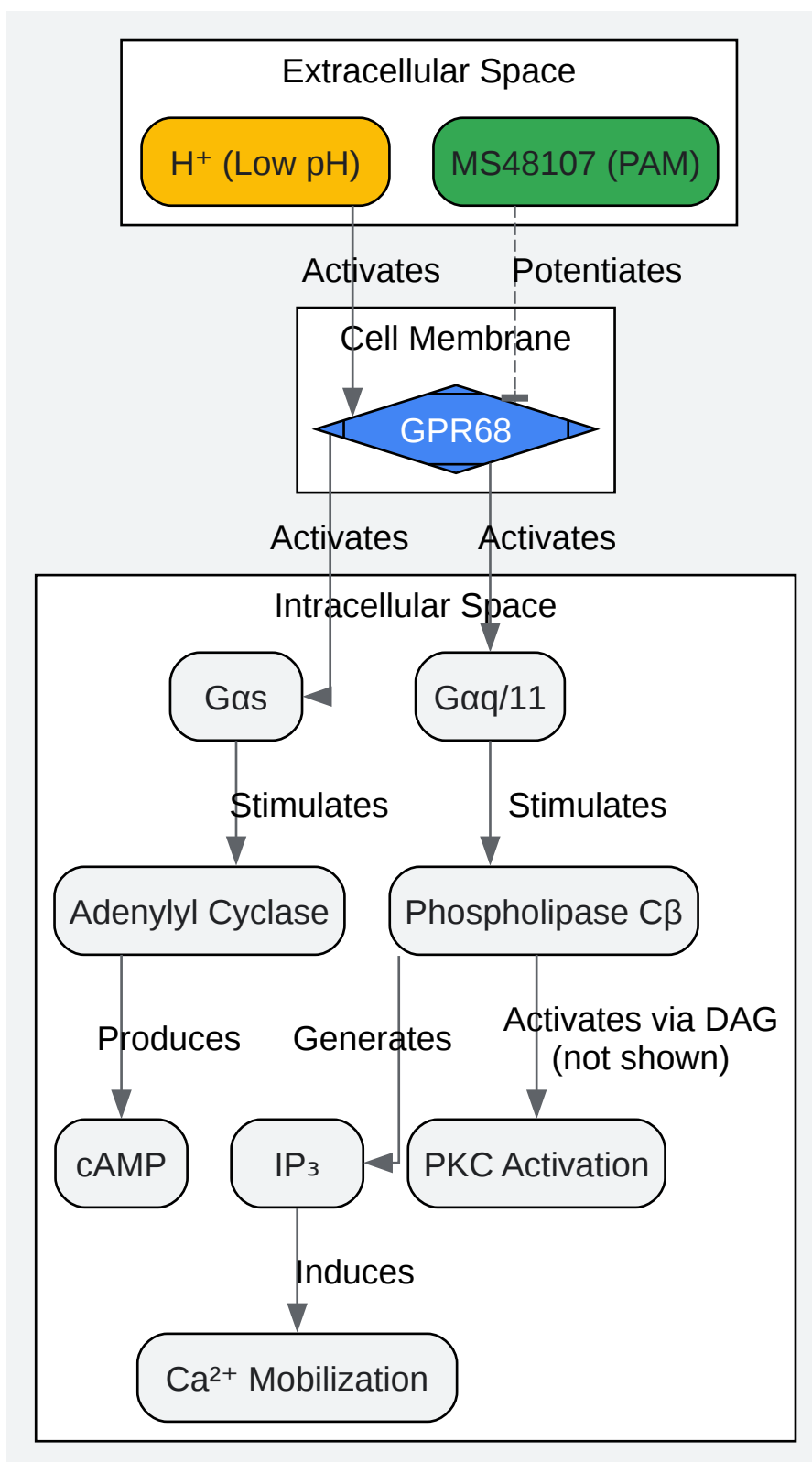
Biological Properties and Mechanism of Action

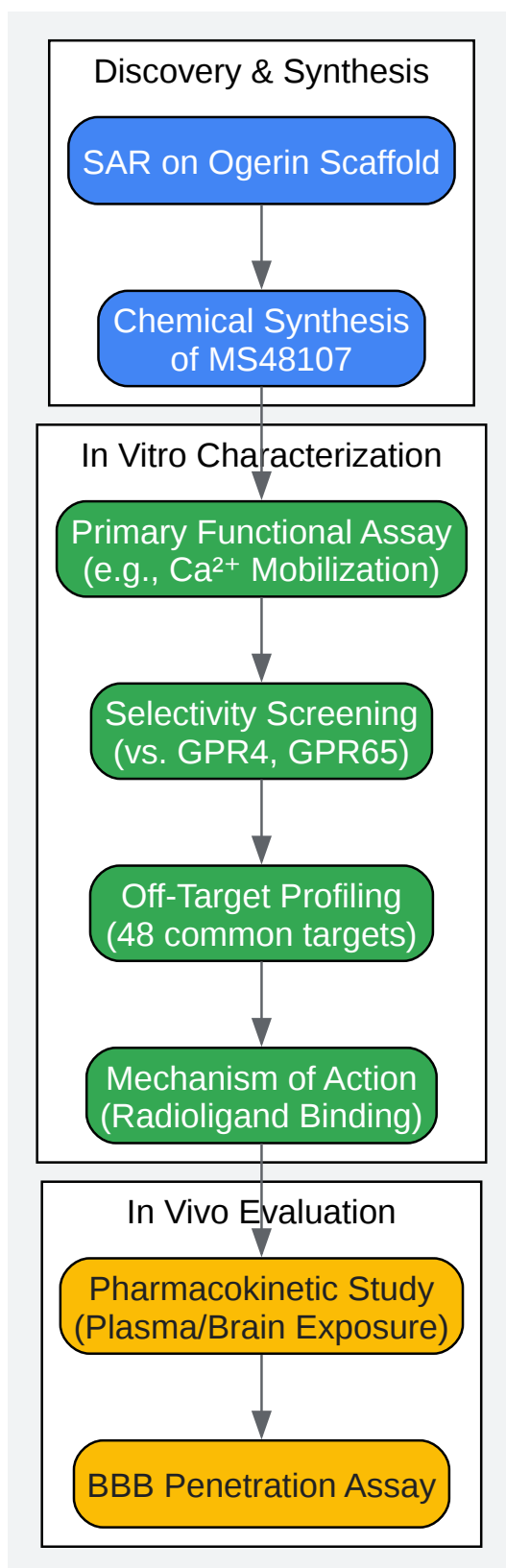
MS48107 is characterized by its high potency and selectivity as a GPR68 PAM. It does not activate the receptor on its own but enhances the receptor's sensitivity to its endogenous ligand, protons (H⁺).

Mechanism of Action

MS48107 binds to an allosteric site on GPR68, distinct from the orthosteric proton-binding site. [10] This binding event induces a conformational change that increases the affinity of the receptor for protons (a phenomenon known as α -cooperativity). [2] By potentiating the proton-induced activation of GPR68, **MS48107** enhances downstream signaling cascades. GPR68 is known to couple to multiple G protein pathways, primarily Gs and Gq/11. [5][6] Activation of Gs

stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC).^{[4][5]}





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